3-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pr opanoic acid
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Overview
Description
3-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidine ring, and a propanoic acid moiety
Preparation Methods
The synthesis of 3-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiazolidine ring, followed by the introduction of the furan ring and the propanoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets it interacts with.
Comparison with Similar Compounds
Similar compounds to 3-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid include other thiazolidine derivatives and furan-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of 3-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid lies in its combination of the furan ring, thiazolidine ring, and propanoic acid moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11NO4S2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H11NO4S2/c15-11(16)6-7-14-12(17)10(20-13(14)19)5-1-3-9-4-2-8-18-9/h1-5,8H,6-7H2,(H,15,16)/b3-1+,10-5- |
InChI Key |
JLCSUJYZDDZHSW-MDDLVQQVSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origin of Product |
United States |
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